2-(3,4-Difluorophenyl)pyridin-4(1H)-one
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Overview
Description
2-(3,4-Difluorophenyl)pyridin-4(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one typically involves the reaction of 3,4-difluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyridinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature control and the use of catalysts, are often employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to a dihydropyridine derivative.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: N-oxides of the pyridinone ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridin-4(1H)-one: Lacks the fluorine substituents, which may result in different chemical and biological properties.
2-(3,4-Dichlorophenyl)pyridin-4(1H)-one: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.
2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one: Substituted with methoxy groups, which can influence its electronic properties and solubility.
Uniqueness
The presence of the difluorophenyl group in 2-(3,4-Difluorophenyl)pyridin-4(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-2-1-7(5-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYNKHTVXEFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692511 |
Source
|
Record name | 2-(3,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-78-4 |
Source
|
Record name | 2-(3,4-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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